molecular formula C10H11N5O B12919027 2,5-Diamino-6-anilinopyrimidin-4(1H)-one CAS No. 33359-01-2

2,5-Diamino-6-anilinopyrimidin-4(1H)-one

Cat. No.: B12919027
CAS No.: 33359-01-2
M. Wt: 217.23 g/mol
InChI Key: IXVBHBNUMKOFEP-UHFFFAOYSA-N
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Description

2,5-Diamino-6-(phenylamino)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-6-(phenylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate amines with pyrimidine derivatives. One common method involves the reaction of 2,5-diaminopyrimidine with aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-(phenylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidines, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2,5-Diamino-6-(phenylamino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-diamino-6-(phenylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminopyrimidine: A precursor in the synthesis of 2,5-diamino-6-(phenylamino)pyrimidin-4(1H)-one.

    6-Phenylaminopyrimidine: Another related compound with similar structural features.

Uniqueness

2,5-Diamino-6-(phenylamino)pyrimidin-4(1H)-one is unique due to the presence of both amino and phenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33359-01-2

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2,5-diamino-4-anilino-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O/c11-7-8(14-10(12)15-9(7)16)13-6-4-2-1-3-5-6/h1-5H,11H2,(H4,12,13,14,15,16)

InChI Key

IXVBHBNUMKOFEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC(=N2)N)N

Origin of Product

United States

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